1-[3-chloro-4-(3-chlorophenoxy)phenyl]-1H-tetrazole
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Overview
Description
1-[3-Chloro-4-(3-chlorophenoxy)phenyl]-1H-1,2,3,4-tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring and chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-4-(3-chlorophenoxy)phenyl]-1H-1,2,3,4-tetrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chloro-4-(3-chlorophenoxy)aniline with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-4-(3-chlorophenoxy)phenyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[3-Chloro-4-(3-chlorophenoxy)phenyl]-1H-1,2,3,4-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-[3-chloro-4-(3-chlorophenoxy)phenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
Rafoxanide: A halogenated salicylanilide with similar structural features, used as an anthelmintic.
3-Chloropropiophenone: A chlorinated aromatic compound with different functional groups but similar reactivity.
Uniqueness
1-[3-Chloro-4-(3-chlorophenoxy)phenyl]-1H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C13H8Cl2N4O |
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Molecular Weight |
307.13 g/mol |
IUPAC Name |
1-[3-chloro-4-(3-chlorophenoxy)phenyl]tetrazole |
InChI |
InChI=1S/C13H8Cl2N4O/c14-9-2-1-3-11(6-9)20-13-5-4-10(7-12(13)15)19-8-16-17-18-19/h1-8H |
InChI Key |
NPSCIXNHXXOPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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